molecular formula C19H16N4 B2456244 N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]aniline CAS No. 142943-95-1

N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]aniline

Cat. No.: B2456244
CAS No.: 142943-95-1
M. Wt: 300.365
InChI Key: YMTDQMJMCNVZCM-UHFFFAOYSA-N
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Description

N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]aniline is a chemical compound with the molecular formula C19H16N4 It is a derivative of benzotriazole, a versatile heterocyclic compound known for its stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]aniline typically involves the reaction of benzotriazole with aniline derivatives under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of corrosion inhibitors and UV stabilizers.

Mechanism of Action

The mechanism of action of N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form stable coordination complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]aniline stands out due to its unique combination of the benzotriazole and aniline moieties, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes and undergo diverse chemical transformations makes it a valuable compound in various research fields.

Properties

IUPAC Name

N-[benzotriazol-1-yl(phenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4/c1-3-9-15(10-4-1)19(20-16-11-5-2-6-12-16)23-18-14-8-7-13-17(18)21-22-23/h1-14,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTDQMJMCNVZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(NC2=CC=CC=C2)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142943-95-1
Record name N,α-Diphenyl-1H-benzotriazole-1-methanamine
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